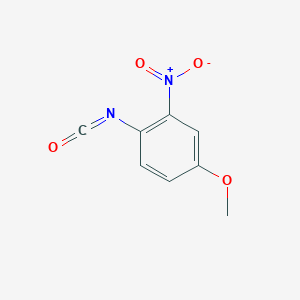
1-isocyanato-4-méthoxy-2-nitrobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-nitrophenyl isocyanate is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an isocyanate functional group (-NCO)
Applications De Recherche Scientifique
4-Methoxy-2-nitrophenyl isocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and coatings due to its reactivity with nucleophiles.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Analytical Chemistry: The compound can be used as a derivatizing agent for the analysis of amines and alcohols in complex mixtures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-2-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-nitroaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
4-Methoxy-2-nitroaniline+Phosgene→4-Methoxy-2-nitrophenyl isocyanate+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-2-nitrophenyl isocyanate may involve the use of safer and more scalable reagents such as diphosgene or triphosgene instead of phosgene. These reagents are solid at room temperature and can be handled more easily. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-nitrophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of carbamates, ureas, and other derivatives.
Substitution Reactions: The nitro group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents on the phenyl ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as alcohols, amines, and water can react with the isocyanate group under mild conditions to form carbamates, ureas, and carbamic acids, respectively.
Substitution Reactions: Strong nucleophiles like alkoxides or thiolates can be used to substitute the nitro group under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed for the reduction of the nitro group.
Major Products
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Ureas: Formed by the reaction of the isocyanate group with amines.
Aminophenyl Derivatives: Formed by the reduction of the nitro group to an amino group.
Mécanisme D'action
The reactivity of 4-methoxy-2-nitrophenyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of stable covalent bonds. The nitro group can also influence the reactivity of the compound by withdrawing electron density from the phenyl ring, making it more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl isocyanate: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
4-Nitrophenyl isocyanate: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group instead of an isocyanate group, leading to different chemical behavior.
Uniqueness
4-Methoxy-2-nitrophenyl isocyanate is unique due to the presence of both methoxy and nitro groups, which influence its reactivity and solubility. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, material science, and bioconjugation.
Propriétés
IUPAC Name |
1-isocyanato-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHKLWMIIFYNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403193 |
Source


|
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117162-85-3 |
Source


|
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
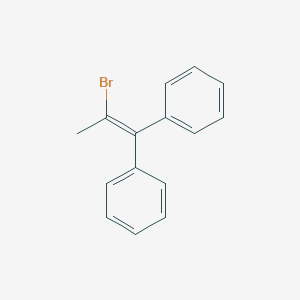
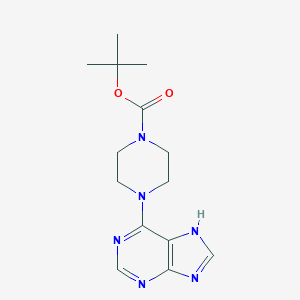
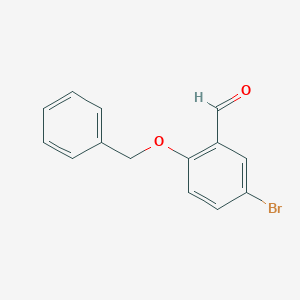

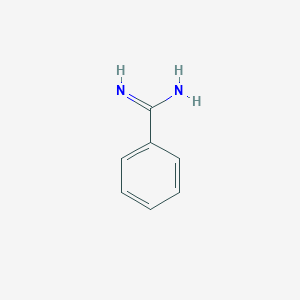

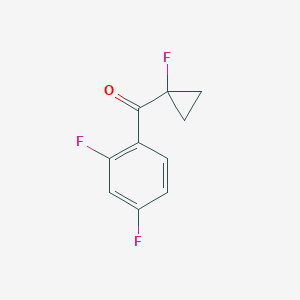

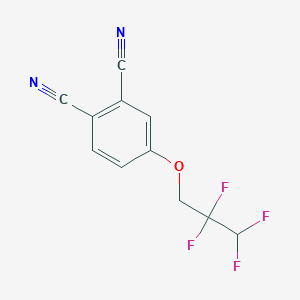
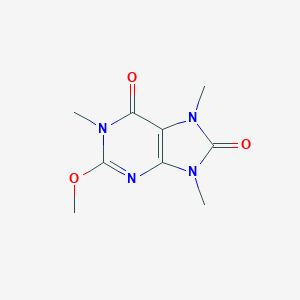
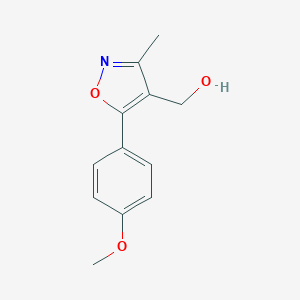

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

